Methyl 2-chloro-3-iodo-5-nitrobenzoate
Overview
Description
Methyl 2-chloro-3-iodo-5-nitrobenzoate is an organic compound with the molecular formula C8H5ClINO4 It is a derivative of benzoic acid, featuring a nitro group, a chloro group, and an iodo group on the benzene ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-iodo-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-chlorobenzoate to introduce the nitro group, followed by iodination to add the iodine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine with a suitable oxidizing agent for iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-iodo-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the iodo group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with boronic acids or esters in the presence of a base like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.
Reduction: Methyl 2-chloro-3-iodo-5-aminobenzoate.
Coupling Reactions: Biaryl compounds with various functional groups depending on the boronic acid used.
Scientific Research Applications
Methyl 2-chloro-3-iodo-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-iodo-5-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group increases the electrophilicity of the carbon atoms bearing the chloro and iodo groups, facilitating the substitution process. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-nitrobenzoate
- Methyl 2-iodo-5-nitrobenzoate
- Methyl 3-chloro-5-nitrobenzoate
Uniqueness
Methyl 2-chloro-3-iodo-5-nitrobenzoate is unique due to the presence of both chloro and iodo substituents on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Properties
IUPAC Name |
methyl 2-chloro-3-iodo-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClINO4/c1-15-8(12)5-2-4(11(13)14)3-6(10)7(5)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLAEKLSJLBNEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClINO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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